molecular formula C10H9BrCl2N2O B5982771 N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No.: B5982771
M. Wt: 324.00 g/mol
InChI Key: RCJPKINPUCHSSR-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a dichloromethyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide typically involves multiple steps. One common method includes the bromination of 2-pyridine to introduce the bromine atom at the 5-position. This is followed by the formation of the cyclopropane ring through a cyclopropanation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, reduction may yield dehalogenated compounds, and substitution may yield various substituted pyridine derivatives .

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the dichloromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is unique due to the presence of the dichloromethyl group and the cyclopropane carboxamide moiety.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2N2O/c1-9(5-10(9,12)13)8(16)15-7-3-2-6(11)4-14-7/h2-4H,5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJPKINPUCHSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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